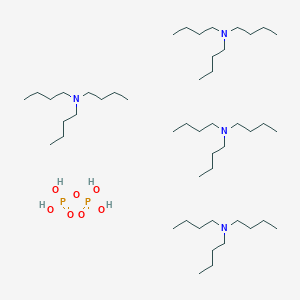

Tetrakis(tributylamine) diphosphate

Description

Tetrakis(tributylamine) diphosphate is an organophosphorus compound featuring a diphosphate core coordinated with four tributylamine groups. Tributylamine, a tertiary amine with three butyl chains, imparts lipophilicity and steric bulk, influencing solubility and reactivity . The compound’s synthesis likely involves nucleophilic substitution or coordination chemistry, analogous to methods used for tributylamine-functionalized SBA-15 mesoporous silica .

Properties

IUPAC Name |

N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C12H27N.H4O7P2/c4*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h4*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFDTFBWXCNRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H112N4O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “Tetrakis(tributylamine) diphosphate” involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation through [reaction type] with [reagents].

Step 3: Final product obtained by [reaction type] under [conditions].

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves:

Large-scale reactors: for controlled reactions.

Purification techniques: such as distillation, crystallization, or chromatography.

Quality control measures: to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Compound “Tetrakis(tributylamine) diphosphate” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [products].

Reduction: Reduced by [reagents] to yield [products].

Substitution: Undergoes substitution reactions with [reagents] to form [products].

Common Reagents and Conditions:

Oxidizing agents: [Examples]

Reducing agents: [Examples]

Catalysts: [Examples]

Conditions: Temperature, pressure, and solvent specifics.

Major Products: The major products formed from these reactions include [list of products], which have their own applications and significance.

Scientific Research Applications

Compound “Tetrakis(tributylamine) diphosphate” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in various chemical syntheses.

Biology: Studied for its effects on biological systems, including [specific studies].

Medicine: Investigated for potential therapeutic uses, such as [specific applications].

Industry: Utilized in the production of [products], contributing to [industrial processes].

Mechanism of Action

The mechanism by which compound “Tetrakis(tributylamine) diphosphate” exerts its effects involves:

Molecular Targets: Interacts with [specific molecules or receptors].

Pathways Involved: Modulates [specific pathways], leading to [effects].

Biochemical Interactions: Engages in [specific interactions] that result in [outcomes].

Comparison with Similar Compounds

Porphyrin Derivatives (TAPP, TPPS4)

- Chelating Ability : Meso-tetrakis(4-trimethylanilinium) porphyrin (TAPP) and tetrakis(4-sulfonatophenyl) porphyrin (TPPS4) exhibit strong chelation of toxic metals (e.g., Al³⁺, Cu²⁺) due to their rigid macrocyclic structures . In contrast, Tetrakis(tributylamine) diphosphate’s flexible amine-phosphate framework may enable dynamic binding but with lower selectivity.

- Applications : Porphyrins are used in photodynamic therapy and sensors, whereas tributylamine derivatives are more suited for catalysis (e.g., SBA-15 in microwave-assisted reactions) .

Tetrakis(2,4-di-tert-butylphenyl)phosphonite

- Stability : This phosphonite (C₆₈H₉₂O₄P₂, 1,035.4 g/mol) is incompatible with strong oxidizers and CO₂, suggesting similar reactivity constraints for this compound .

- Toxicity: No toxicity data exist for the phosphonite, whereas tributylamine itself requires stringent handling due to flammability and incompatibility with acids .

Triethylamine-Based Tetrakis Complexes

- Safety Profile : Tetrakis(triethylamine) derivatives demand rigorous moisture avoidance and inert gas handling, contrasting with tributylamine’s higher boiling point and lower volatility .

- Reactivity : Triethylamine’s smaller alkyl groups may enhance nucleophilicity compared to tributylamine’s sterically hindered structure.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.